1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone
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Overview
Description
1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cancer, and microbial infections. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone can be compared with other thiophene derivatives, such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one. These compounds share similar structural features but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoroethanone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F2OS |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
1-(5-ethylthiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H8F2OS/c1-2-5-3-4-6(12-5)7(11)8(9)10/h3-4,8H,2H2,1H3 |
InChI Key |
BJWXCHFSOZVBIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C(F)F |
Origin of Product |
United States |
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